molecular formula C14H19NO2 B3253751 tert-Butyl 5-methylindoline-1-carboxylate CAS No. 226710-78-7

tert-Butyl 5-methylindoline-1-carboxylate

Cat. No.: B3253751
CAS No.: 226710-78-7
M. Wt: 233.31 g/mol
InChI Key: KFNYRMQJBZAWLH-UHFFFAOYSA-N
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Description

tert-Butyl 5-methylindoline-1-carboxylate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of indoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring. The tert-butyl group attached to the nitrogen atom and the methyl group at the 5-position of the indoline ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methylindoline-1-carboxylate typically involves the reaction of 5-methylindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-methylindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-methylindoline-1-carboxylate has been explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity: Research indicates that indoline derivatives can exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Potential: Studies suggest that compounds with similar structures may possess anticancer activity, warranting further investigation into their mechanisms of action.

Biological Studies

The compound serves as a valuable tool in biochemical assays:

  • Enzyme Interaction Studies: It is used to investigate enzyme activities and metabolic pathways, providing insights into biochemical processes.
  • Pharmacological Research: The interaction of this compound with various biological targets can help elucidate its pharmacological profile.

Chemical Synthesis

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its versatile structure allows for various chemical transformations, such as:

  • Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
  • Reduction: Reduction reactions can modify functional groups for further applications.

Material Science

The compound's unique properties make it suitable for developing new materials and chemical processes. Its stability and lipophilicity enhance its utility in formulating advanced materials.

  • Anti-inflammatory Effects:
    • A study demonstrated that indoline derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
  • Anticancer Activity:
    • Research published in pharmacology journals reported that certain indoline derivatives showed cytotoxic effects against various cancer cell lines, indicating that this compound may share similar properties.
  • Biochemical Assays:
    • In enzyme assays, this compound has been shown to modulate enzyme activity, providing insights into metabolic pathways relevant to drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 5-methylindole-1-carboxylate
  • tert-Butyl 5-methylindoline-2-carboxylate
  • tert-Butyl 5-methylindoline-3-carboxylate

Comparison: tert-Butyl 5-methylindoline-1-carboxylate is unique due to the position of the tert-butyl group and the methyl group on the indoline ring. This structural difference can influence its reactivity, biological activity, and physical properties compared to similar compounds .

Biological Activity

tert-Butyl 5-methylindoline-1-carboxylate is an organic compound belonging to the indoline family, characterized by its unique structure that includes a tert-butyl group and a carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • Structure : The compound features a tert-butyl group at the 1-position of the indoline ring, which enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, thus affecting several biochemical processes:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially influencing metabolic pathways involved in disease processes.
  • Signal Transduction : It can modulate signal transduction pathways, impacting gene expression and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, signal transduction modulation
tert-Butyl 5-chloro-3-methylindole-1-carboxylateYesModerateEnzyme binding, receptor interaction
tert-Butyl 5-methylindoline-2-carboxylateModerateYesApoptosis induction, metabolic pathway modulation

In Vitro Studies

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several indoline derivatives, including this compound. The study reported significant cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent .

Pharmacological Studies

Another investigation focused on the pharmacological properties of this compound. It highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapies .

Properties

IUPAC Name

tert-butyl 5-methyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYRMQJBZAWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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